molecular formula C21H24N2O5S2 B1682742 Temocaprilat CAS No. 110221-53-9

Temocaprilat

カタログ番号 B1682742
CAS番号: 110221-53-9
分子量: 448.6 g/mol
InChIキー: KZVWEOXAPZXAFB-YLGOGADGSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Temocaprilat is a non-proteinogenic alpha-amino acid . It is an angiotensin-converting enzyme (ACE) inhibitor with antihypertensive activity . Temocaprilat competitively binds to and inhibits ACE, thereby blocking the conversion of angiotensin I to angiotensin II . This prevents the potent vasoconstrictive actions of angiotensin II and results in vasodilation . Temocaprilat also decreases angiotensin II-induced aldosterone secretion by the adrenal cortex, which leads to an increase in sodium excretion and subsequently increases water outflow .


Molecular Structure Analysis

The molecular formula of Temocaprilat is C21H24N2O5S2 . The IUPAC name is (2 S )-2- [ [ (2 S ,6 R )-4- (carboxymethyl)-5-oxo-2-thiophen-2-yl-1,4-thiazepan-6-yl]amino]-4-phenylbutanoic acid . The molecular weight is 448.6 g/mol .


Physical And Chemical Properties Analysis

The molecular weight of Temocaprilat is 448.6 g/mol . The molecular formula is C21H24N2O5S2 . The IUPAC name is (2 S )-2- [ [ (2 S ,6 R )-4- (carboxymethyl)-5-oxo-2-thiophen-2-yl-1,4-thiazepan-6-yl]amino]-4-phenylbutanoic acid .

科学的研究の応用

Hypertension Treatment

Temocaprilat, the active form of Temocapril, is an angiotensin-converting enzyme inhibitor (ACEI) that has been used in the treatment of hypertension . It reduces blood pressure without causing any significant change in heart rate or cardiac output .

Treatment of Insulin Resistance

Research has found that Temocaprilat can improve insulin resistance in humans, partly by increasing adiponectin levels . This makes it a potential therapeutic agent for conditions like metabolic syndrome and type 2 diabetes .

Cardiac Remodeling

Temocaprilat has been reported to improve cardiac remodeling, not only in experimental animals but also in humans . This suggests its potential use in managing conditions like heart failure and hypertrophic cardiomyopathy .

Renal Function Improvement

Temocaprilat improves renal function and decreases urinary albumin excretion in diabetics as well as in hypertensive patients . This indicates its potential role in managing kidney diseases associated with these conditions .

Treatment of Endothelial Dysfunction

Temocaprilat has been reported to improve endothelial dysfunction in vitro by suppressing increased oxidative stress . This suggests its potential use in managing vascular diseases like atherosclerosis .

Prevention of Coronary Vascular Remodeling

Temocaprilat has been reported to prevent coronary vascular remodeling in vivo by suppressing local ACE and increased oxidative stress . This indicates its potential role in managing coronary artery disease .

Pharmacokinetics in Elderly Hypertensive Patients

Studies have evaluated the pharmacokinetic profiles of Temocaprilat and its hypotensive effect after single and repeated dosings of Temocapril in young and elderly hypertensive patients . The results suggest that although plasma Temocaprilat concentration rises during repeated dosing, its blood pressure-lowering effect is not enhanced in the elderly .

Inhibition of Angiotensin Converting Enzyme (ACE)

Temocaprilat is slightly more potent than enalaprilat in inhibiting ACE isolated from rabbit lung . The inhibitory potency of Temocaprilat on isolated rat aorta is 3 times that of enalaprilat . This suggests its potential use in managing conditions associated with overactive ACE, like hypertension and heart failure .

These are some of the unique applications of Temocaprilat in scientific research. It’s important to note that while these applications have been studied, the use of Temocaprilat may not be approved for all these applications in all countries .

将来の方向性

The intestinal absorption mechanism of temocapril, an ester-type prodrug of temocaprilat, was evaluated using Caco-2 cell monolayers with or without active carboxylesterase (CES)-mediated hydrolysis . The inhibition of CES-mediated hydrolysis was achieved by pretreatment of the monolayers with bis- p -nitrophenyl phosphate (BNPP), which inhibited 94% of the total hydrolysis of temocapril in the Caco-2 cells . The remaining 6% hydrolysis was due to the presence of serine esterases, other than CES, on the cell membranes .

特性

IUPAC Name

(2S)-2-[[(2S,6R)-4-(carboxymethyl)-5-oxo-2-thiophen-2-yl-1,4-thiazepan-6-yl]amino]-4-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5S2/c24-19(25)12-23-11-18(17-7-4-10-29-17)30-13-16(20(23)26)22-15(21(27)28)9-8-14-5-2-1-3-6-14/h1-7,10,15-16,18,22H,8-9,11-13H2,(H,24,25)(H,27,28)/t15-,16-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZVWEOXAPZXAFB-BQFCYCMXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(SCC(C(=O)N1CC(=O)O)NC(CCC2=CC=CC=C2)C(=O)O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](SC[C@@H](C(=O)N1CC(=O)O)N[C@@H](CCC2=CC=CC=C2)C(=O)O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60891350
Record name Temocaprilat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60891350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Temocaprilat

CAS RN

110221-53-9
Record name Temocaprilat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110221-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Temocaprilat [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110221539
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Temocaprilat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60891350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TEMOCAPRILAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2D6A12Q12R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Temocaprilat
Reactant of Route 2
Temocaprilat
Reactant of Route 3
Temocaprilat
Reactant of Route 4
Temocaprilat
Reactant of Route 5
Temocaprilat
Reactant of Route 6
Temocaprilat

Q & A

Q1: How does Temocaprilat exert its antihypertensive effect?

A1: Temocaprilat competitively binds to and inhibits ACE, effectively blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. [] This inhibition leads to vasodilation and a decrease in angiotensin II-induced aldosterone secretion, ultimately resulting in reduced blood pressure. []

Q2: Beyond blood pressure regulation, what other cellular effects does Temocaprilat exhibit?

A2: Temocaprilat has shown promising effects in various cellular processes. It can:

  • Prevent high glucose-mediated suppression of human aortic endothelial cell proliferation, potentially by suppressing protein kinase C, interacting with bradykinin B2 receptors, and reducing oxidative stress. []
  • Protect endothelial cells against oxysterol-induced apoptosis by increasing nitric oxide production via the bradykinin pathway. []
  • Improve insulin resistance in diabetic mice, possibly by enhancing glucose uptake in skeletal muscle through activation of the bradykinin-nitric oxide system and subsequent glucose transporter 4 (GLUT4) translocation. []

Q3: Is there evidence suggesting a role for Temocaprilat in modulating matrix metalloproteinase-2 (MMP-2) activity?

A3: Yes, research suggests that Temocaprilat can bind to the active center of MMP-2, potentially inhibiting its activity. [] This inhibition was observed in peritoneal effluents, suggesting a possible role for Temocaprilat in preventing peritoneal injury caused by peritoneal dialysis. []

Q4: How is Temocaprilat metabolized and eliminated from the body?

A4: Unlike many other ACE inhibitors primarily excreted by the kidneys, Temocaprilat exhibits dual elimination pathways, being excreted in both bile and urine. [, ] This characteristic makes it a viable treatment option for patients with renal impairment, as its clearance is less affected by reduced kidney function. []

Q5: Does age influence the pharmacokinetics of Temocaprilat?

A5: Studies indicate that while elderly patients may exhibit some differences in the pharmacokinetic parameters of Temocaprilat, these differences are not significant enough to warrant dose adjustments. []

Q6: How does the route of administration affect Temocapril absorption and metabolism?

A6: Research using a rat intestinal perfusion model demonstrated that Temocapril is most readily absorbed in the proximal intestine after meals. [] This enhanced absorption is attributed to factors such as prolonged gastric emptying time, lower intraluminal pH due to bile acid secretion, and interaction with intestinal serine esterases. []

Q7: What is the role of transporters in the distribution and elimination of Temocaprilat?

A7: Temocaprilat utilizes various transporter proteins for its distribution and elimination. Notably:

  • Hepatic uptake: Primarily mediated by organic anion transporting polypeptides (OATPs), particularly OATP1, although other transporters might be involved. [, ]
  • Biliary excretion: Predominantly facilitated by the canalicular multispecific organic anion transporter (cMOAT). [, ]
  • Renal uptake: Rat organic anion transporter 1 (rOat1) and rOat3 contribute to the renal uptake of Temocaprilat. []

Q8: Are there any known drug interactions associated with Temocaprilat transport?

A8: Yes, research indicates potential drug interactions related to Temocaprilat transport:

  • Competition for transporters: Temocaprilat may compete with other drugs for transport via OATPs and cMOAT, potentially affecting the pharmacokinetics of co-administered medications. [, ]
  • Species differences: Significant species differences exist in the transport activity of cMOAT, influencing the biliary excretion rate of Temocaprilat across various animal models. [] This difference highlights the importance of considering species-specific transport mechanisms when extrapolating preclinical data to humans.

Q9: How stable is Temocapril in the presence of magnesium oxide, commonly used in simple suspension formulations?

A10: Studies have shown that magnesium oxide can significantly degrade Temocapril in simple suspension formulations, particularly in hot water. [] This degradation is thought to be due to magnesium oxide acting as a catalyst in the hydrolysis of the ester bond in Temocapril, leading to the formation of Temocaprilat. [] This interaction highlights a potential incompatibility issue and the need for alternative formulations or laxatives when co-administering Temocapril and magnesium oxide.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。